molecular formula C14H15NaO3PS B6359085 2-Diphenylphosphanylethanesulfonic acid;sodium salt CAS No. 111831-39-1

2-Diphenylphosphanylethanesulfonic acid;sodium salt

Cat. No.: B6359085
CAS No.: 111831-39-1
M. Wt: 317.30 g/mol
InChI Key: KJHSVGSYGCJEOV-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylethanesulfonic acid; sodium salt is an organophosphorus compound featuring a sulfonic acid group (-SO₃H) neutralized by a sodium cation. Its structure comprises a diphenylphosphanyl group (-PPh₂) attached to an ethane backbone, terminating in a sulfonate moiety.

Properties

InChI

InChI=1S/C14H15O3PS.Na/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16,17);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHSVGSYGCJEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NaO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylethanesulfonic acid; sodium salt typically involves the reaction of diphenylphosphine with ethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The general reaction scheme can be represented as follows:

Diphenylphosphine+Ethanesulfonic acid+NaOH2-Diphenylphosphanylethanesulfonic acid; sodium salt+H2O\text{Diphenylphosphine} + \text{Ethanesulfonic acid} + \text{NaOH} \rightarrow \text{2-Diphenylphosphanylethanesulfonic acid; sodium salt} + \text{H}_2\text{O} Diphenylphosphine+Ethanesulfonic acid+NaOH→2-Diphenylphosphanylethanesulfonic acid; sodium salt+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylethanesulfonic acid; sodium salt undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfonic acid group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxide derivatives.

    Reduction: Formation of ethanesulfonic acid derivatives.

    Substitution: Formation of substituted phosphine and sulfonic acid derivatives.

Scientific Research Applications

2-Diphenylphosphanylethanesulfonic acid; sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanylethanesulfonic acid; sodium salt involves its interaction with molecular targets through its phosphine and sulfonic acid groups. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes.

Comparison with Similar Compounds

Sodium Salt of 2-Nitrophenol-4-Sulfonic Acid

  • Structure: Features a nitro (-NO₂) group on a phenolic ring attached to a sulfonate group.
  • Properties : The nitro group enhances electrophilicity, making it reactive in reduction reactions (e.g., with sodium sulfide) .
  • Applications : Used in dye intermediates and redox chemistry.
  • Key Difference : Lacks the phosphine ligand, reducing its utility in metal coordination or catalysis compared to the target compound.

Naphthalenedisulfonic Acid Salts

  • Examples: Dinonylnaphthalenedisulfonic acid (CAS 25322-17-2) and its barium/calcium salts .
  • Structure : Two sulfonate groups on a naphthalene backbone.
  • Properties: High solubility in polar solvents; bulky alkyl chains (e.g., dinonyl) improve lipid compatibility.
  • Applications : Surfactants, corrosion inhibitors.
  • Key Difference : The naphthalene core and disulfonate groups increase molecular weight and hydrophilicity but lack the phosphine’s electron-donating capability .

2-Phenylindole-5-Sulfonic Acid Sodium Salt

  • Structure : Indole ring system with a phenyl and sulfonate group .
  • Properties: Potential biological activity due to the indole moiety; moderate solubility.
  • Applications : Pharmaceuticals, organic synthesis.
  • Key Difference : The heterocyclic indole group differs from the phosphine-ethane backbone, limiting use in catalysis.

Counterion and Solubility Trends

Sulfonic acid salts with sodium counterions (e.g., sodium lactate , sodium 2-nitrophenol-4-sulfonate ) exhibit higher aqueous solubility compared to salts with divalent cations (e.g., barium, calcium) . The sodium ion’s small size and single charge enhance dissociation, a critical factor for industrial and biochemical applications.

Table: Comparative Analysis of Sulfonic Acid Salts

Compound Name Core Structure Functional Groups Counterion Key Applications References
2-Diphenylphosphanylethanesulfonate Ethane + phosphine -SO₃⁻, -PPh₂ Sodium Catalysis, ligand chemistry N/A
2-Nitrophenol-4-sulfonic acid sodium Phenol -SO₃⁻, -NO₂ Sodium Redox reactions, dyes
Dinonylnaphthalenedisulfonic acid Naphthalene -SO₃⁻ (x2), -C₉H₁₉ Barium/Calcium Surfactants, lubricants
2-Phenylindole-5-sulfonic acid sodium Indole -SO₃⁻, -C₆H₅ Sodium Pharmaceuticals

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